(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride
Overview
Description
“(4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone hydrochloride” is a chemical compound with the molecular formula C11H22ClN3O and a molecular weight of 247.76500 . It is also known by other synonyms such as "1-methyl-4-(piperidine-4-carbonyl)piperazine hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring and a piperidine ring, both of which are common structures in medicinal chemistry .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Processes : The synthesis of similar compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, involves processes like amidation, Friedel-crafts acylation, and hydration, using readily available materials and achieving reasonable yields (Zheng Rui, 2010).
- Crystal Structure Analysis : For related compounds, crystal structure analysis reveals specific orientations and hydrogen bonding patterns, which are crucial for understanding their properties and potential applications (B. Revathi et al., 2015).
Biological and Chemical Properties
- Insecticidal Activity : Some compounds, such as (4-(5-(4-chlorophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone, demonstrate significant insecticidal activities, indicating potential for pest control applications (Chengrong Ding et al., 2019).
- Antimicrobial Activity : Piperidine derivatives like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime show promising antimicrobial activities against various bacterial and fungal strains (L. Mallesha et al., 2014).
Synthesis for Specific Receptor Targeting
- CB2 Receptor Agonist Synthesis : Compounds like (S)-(3-Benzyl-3-methyl-2,3-dihydro-benzofuran-6-yl)-piperidin-1-yl-methanone are synthesized as selective CB2 receptor agonists, showing potential for medical applications (Z. Luo & M. Naguib, 2012).
Advanced Material and Compound Synthesis
- Complex Heterocycles Synthesis : Techniques have been developed to synthesize complex heterocycles involving piperidine, demonstrating the versatility of these compounds in organic synthesis (Qun‐Zheng Zhang et al., 2020).
Pharmacological Applications
- Neuroprotective Activities : Aryloxyethylamine derivatives related to piperidin-4-yl)methanone show significant neuroprotective effects, suggesting potential in treating neurological disorders (Y. Zhong et al., 2020).
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.ClH/c1-13-6-8-14(9-7-13)11(15)10-2-4-12-5-3-10;/h10,12H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWABQCOQBWZDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718625 | |
Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018826-44-2 | |
Record name | (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.